N-(4-fluorophenyl)piperidine-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCQKDYEPAQWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Fluorophenyl Piperidine 1 Sulfonamide and Its Analogues
Retrosynthetic Analysis of the N-(4-fluorophenyl)piperidine-1-sulfonamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This approach is favored because the formation of sulfonamides from sulfonyl chlorides and amines is a highly reliable and widely used transformation in organic synthesis. cbijournal.com
This disconnection strategy leads to two key precursors:
Piperidine-1-sulfonyl chloride : This molecule acts as the electrophilic component, providing the sulfonyl group and the piperidine (B6355638) ring.
4-Fluoroaniline (B128567) : This serves as the nucleophilic component, providing the 4-fluorophenyl moiety. nih.gov
An alternative, though less common, disconnection could be made between the piperidine nitrogen and the sulfur atom. This would suggest a reaction between piperidine and a 4-fluorophenylsulfonyl-containing electrophile. However, the former strategy is generally more practical due to the accessibility and reactivity of the precursors.
Synthesis of Key Precursors for this compound Construction
The successful synthesis of the target compound hinges on the availability and purity of its key precursors.
The essential fluorophenyl intermediate is 4-fluoroaniline. This compound is a common building block in various chemical industries and is widely available commercially. wikipedia.org For laboratory-scale synthesis, the most prevalent method is the reduction of 4-fluoronitrobenzene. wikipedia.org This transformation can be efficiently achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemicalbook.com
Alternative methods include reduction with metals in acidic media, though catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields. chemicalbook.com The presence of the fluorine atom on the aromatic ring is crucial as it can enhance the metabolic stability and bioavailability of potential drug candidates.
The piperidine scaffold in the target molecule is derived from piperidine itself. Piperidine is a common heterocyclic amine that is produced on a large industrial scale and is readily available as a starting material. For the synthesis of the unsubstituted this compound, this commercially available piperidine is the direct precursor for the sulfonyl chloride reagent.
The electrophilic partner in the key sulfonamide bond-forming reaction is piperidine-1-sulfonyl chloride. This reagent is typically prepared by reacting piperidine with sulfuryl chloride (SO2Cl2). The reaction is generally performed in an inert solvent, such as dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. A base, or an excess of piperidine, is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.
Direct Synthesis Routes for this compound
The final assembly of the target molecule is achieved through the direct coupling of the key precursors.
The most direct and efficient route to this compound is the sulfonylation of 4-fluoroaniline with piperidine-1-sulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.
The reaction is typically carried out by adding the sulfonyl chloride to a solution of 4-fluoroaniline in an aprotic solvent like acetonitrile (B52724) or dichloromethane. nih.gov A base, such as pyridine or triethylamine, is essential to act as an acid scavenger for the HCl produced during the reaction. nih.govresearchgate.net The reaction progress can be monitored by standard techniques like thin-layer chromatography (TLC). Upon completion, a straightforward workup involving washing with aqueous solutions to remove the base and its salt, followed by drying and solvent evaporation, yields the crude product. Purification is then achieved through recrystallization or column chromatography to afford the pure this compound.
Coupling Strategies for Amide Linkage Formation
The formation of the sulfonamide bond (an S-N bond) is the cornerstone of synthesizing this compound. This transformation typically involves the coupling of a sulfur-based electrophile with an amine nucleophile.
The most traditional and widely used method is the reaction of piperidine-1-sulfonyl chloride with 4-fluoroaniline, or conversely, 4-fluorophenylsulfonyl chloride with piperidine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com
Beyond this classical approach, several modern coupling strategies have been developed to enhance efficiency, substrate scope, and functional group tolerance. thieme-connect.com One-pot syntheses starting from more readily available precursors like thiols or sulfonic acids have gained traction. For instance, thiols can be converted in situ to sulfonyl chlorides through oxidative chlorination, which then react with the amine component in the same vessel. organic-chemistry.orgsci-hub.se
Metal-catalyzed cross-coupling reactions represent another powerful tool. Palladium-catalyzed methods have been developed for the three-component coupling of an aryl halide, a sulfur dioxide source (like DABSO), and an amine. organic-chemistry.org Additionally, copper-catalyzed Chan-Lam N-arylation allows for the coupling of sulfonamides with aryl boronic acids. researchgate.net A recent innovative strategy involves the decarboxylative chlorosulfonylation of aromatic carboxylic acids, followed by a one-pot amination to yield the desired sulfonamide, effectively using traditional amide coupling partners to form a sulfonamide bioisostere. nih.govacs.org
| Strategy | Key Reactants | Typical Conditions | Advantages |
|---|---|---|---|
| Classical Method | Sulfonyl Chloride + Amine | Organic base (e.g., pyridine, triethylamine), aprotic solvent | Well-established, reliable, readily available starting materials |
| One-Pot from Thiols | Thiol + Amine | Oxidizing/chlorinating agent (e.g., NCS, TCCA), aqueous or organic solvent | Avoids isolation of sulfonyl chloride intermediate. organic-chemistry.orgsci-hub.se |
| Pd-Catalyzed Coupling | Aryl Halide + SO₂ Source + Amine | Palladium catalyst, ligand, base | High functional group tolerance, modular. organic-chemistry.org |
| Cu-Catalyzed N-Arylation | Sulfonamide + Aryl Boronic Acid | Copper catalyst, base, oxidant | Forms aryl-N bond directly. researchgate.net |
| Decarboxylative Coupling | Aromatic Carboxylic Acid + SO₂ + Amine | Copper catalyst, photoredox conditions | Utilizes readily available carboxylic acids. nih.govacs.org |
Parallel and Combinatorial Synthesis Approaches for this compound Analogues
To efficiently explore the chemical space around the this compound scaffold for drug discovery, parallel and combinatorial synthesis techniques are employed to generate large libraries of analogues. nih.gov These high-throughput methods allow for systematic variation of the aryl and piperidine portions of the molecule.
Solution-Phase Parallel Synthesis: This approach involves reacting a common intermediate with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. For example, piperidine-1-sulfonyl chloride can be reacted with a library of different anilines, or a library of substituted piperidines can be reacted with 4-fluorobenzenesulfonyl chloride to rapidly generate a multitude of final compounds for biological screening. nih.gov
Solid-Phase Synthesis: In this technique, one of the reactants is attached to a solid support (resin). The "libraries from libraries" approach is a powerful strategy where a core scaffold, synthesized on a solid phase, is further modified to create diverse sets of compounds. nih.govumn.edu For instance, a resin-bound amino acid could be sulfonylated, and subsequent chemical transformations could be performed to build different heterocyclic or polyamine structures, all sharing the core sulfonamide linkage. nih.gov
Flow Chemistry: Continuous flow synthesis offers a rapid, safe, and scalable method for library production. acs.org Reactants are pumped through a heated meso-reactor where they mix and react. By sequentially injecting different amines or sulfonyl chlorides into the system, a library of sulfonamides can be synthesized quickly with minimal waste and simplified purification, often involving only extraction and precipitation. acs.orgacs.org
| Approach | Principle | Key Features | Reference Example |
|---|---|---|---|
| Solution-Phase Parallel Synthesis | Reaction of a common core with diverse building blocks in an array format. | Rapid generation of discrete compounds; amenable to automation. | Synthesis of a 31-member sulfonamide library for anti-malarial screening. nih.gov |
| Solid-Phase Synthesis | One reactant is immobilized on a resin, allowing for easy purification by filtration. | Use of excess reagents to drive reactions to completion; suitable for multi-step syntheses. | "Libraries from libraries" approach to generate five distinct sulfonamide-linked scaffolds. nih.govumn.edu |
| Flow Chemistry Synthesis | Reactants are continuously pumped through a reactor. | Excellent heat/mass transfer, enhanced safety, easy scalability, rapid library synthesis. | Eco-friendly synthesis of a sulfonamide library in a meso-reactor apparatus. acs.orgacs.org |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. tandfonline.com The synthesis of sulfonamides is an area where significant green innovations have been made.
One of the primary goals is the replacement of hazardous organic solvents. Water has been successfully employed as a solvent for sulfonamide synthesis. rsc.org These methods often proceed under dynamic pH control, using equimolar amounts of reactants and omitting organic bases, with product isolation achieved by simple filtration. rsc.org
Mechanochemistry, or solvent-free synthesis, is another powerful green technique. rsc.org High-energy ball milling can be used to facilitate the reaction between solid reactants, such as a disulfide and an amine in the presence of a solid oxidant, completely eliminating the need for a solvent. This approach is not only environmentally friendly but can also lead to higher efficiency and reduced by-products. rsc.org
Catalysis is a cornerstone of green chemistry. The use of nano-catalysts, such as magnetite-immobilized ruthenium, can enable domino reactions, for example, the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org Electrochemical synthesis offers a reagent-free activation method, avoiding harsh oxidants. The electrochemical oxidative coupling of thiols and amines provides a direct and clean route to sulfonamides. chemistryworld.comacs.org Furthermore, flow chemistry contributes to greener processes through waste minimization and the use of eco-friendly media. acs.orgacs.org
Stereoselective Synthesis Considerations for this compound
While the parent compound this compound is achiral, many of its biologically active analogues possess stereocenters, particularly on the piperidine ring. The three-dimensional arrangement of substituents can be critical for pharmacological activity. google.com Therefore, stereoselective synthesis is of paramount importance for producing enantiomerically pure analogues.
The challenge lies in the stereocontrolled synthesis of the substituted piperidine core. nih.gov Numerous strategies have been developed to achieve this:
Chiral Pool Synthesis: Starting from naturally occurring chiral materials.
Asymmetric Catalysis: Hydrogenation of pyridine derivatives using chiral catalysts can yield enantiomerically enriched piperidines. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another modern approach to access chiral 3-substituted piperidines. acs.org
Use of Chiral Auxiliaries: Commercially available chiral amines can be used as auxiliaries to induce stereoselectivity in ring-forming reactions, followed by removal of the auxiliary. rsc.orgrsc.org
Enzyme-Catalyzed Reactions: Chemo-enzymatic methods, such as cascades involving amine oxidases and ene-imine reductases, can achieve the asymmetric dearomatization of pyridines to produce substituted piperidines with precise stereochemistry. nih.gov
Radical-Mediated C-H Functionalization: Recent advances have enabled the enantioselective cyanation of remote C-H bonds in acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov
These methods provide access to specific stereoisomers of substituted piperidines, which can then be sulfonylated to produce chiral analogues of this compound.
| Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a substituted pyridine or tetrahydropyridine using a chiral metal catalyst. | Direct route from readily available aromatic precursors. | nih.gov |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | High levels of stereocontrol can be achieved. | rsc.orgrsc.org |
| Chemo-enzymatic Cascade | Combination of chemical synthesis and biocatalysis using enzymes for stereocontrol. | High enantioselectivity under mild, sustainable conditions. | nih.gov |
| Asymmetric C-H Functionalization | Enantioselective functionalization of a C-H bond in an acyclic precursor followed by cyclization. | Streamlined synthesis from simple starting materials. | nih.gov |
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of the sulfonamide bond from a sulfonyl chloride and an amine has been the subject of numerous mechanistic studies. researchgate.net
For the reaction between an arylsulfonyl chloride and an aniline, the mechanism can vary. It is generally considered a nucleophilic substitution at the sulfur atom. Two pathways are often proposed:
Direct Displacement (SN2-like): The amine nitrogen directly attacks the sulfur atom, forming a trigonal bipyramidal transition state, with the simultaneous departure of the chloride leaving group. Studies correlating reaction rates with substituent effects (Hammett and Brønsted equations) support the formation of an electron-deficient transition state. researchgate.net
Elimination-Addition (SAN): In the presence of a strong, non-nucleophilic base, an intermediate sulfene (R-SO₂) may be formed via elimination of HCl, which is then rapidly attacked by the amine. This pathway is less common for reactions with anilines under standard conditions.
Kinetic studies in various solvents have shown that the reaction rate and mechanism are sensitive to solvent polarity and hydrogen-bonding capabilities. researchgate.net For instance, electron-withdrawing substituents on the sulfonyl chloride tend to accelerate the reaction by making the sulfur atom more electrophilic, while such substituents on the aniline can have more complex effects on the transition state. researchgate.net
For more modern synthetic methods, different mechanisms are operative. For example, visible-light-mediated reactions can proceed through the formation of radical intermediates. nih.gov In the enantiospecific synthesis of related sulfonimidamides (bioisosteres of sulfonamides), computational studies have shown a chelate-type coordination of the sulfonimidoyl group to a metal cation, facilitating an SN2-like transition state with inversion of configuration at the sulfur atom. acs.orgwur.nl
Chemical Reactivity and Functional Group Transformations of N 4 Fluorophenyl Piperidine 1 Sulfonamide
Reactivity of the Sulfonamide Moiety in N-(4-fluorophenyl)piperidine-1-sulfonamide
The sulfonamide group is a critical functional group in medicinal chemistry, and its reactivity is well-documented. ontosight.ai In this compound, the nitrogen atom of the sulfonamide is the primary site of reactivity.
N-Alkylation and N-Acylation Reactions
The sulfonamide proton is acidic, and its removal by a base generates a nucleophilic anion that can readily react with electrophiles such as alkyl or acyl halides.
N-Alkylation: The N-alkylation of sulfonamides is a common transformation used to introduce alkyl substituents. This reaction typically proceeds by treating the sulfonamide with a base to form the corresponding anion, followed by the addition of an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Water-soluble metal-ligand bifunctional iridium complexes have also been developed to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agent. rsc.org
N-Acylation: Similarly, N-acylation introduces an acyl group to the sulfonamide nitrogen. This transformation is often employed to create N-acylsulfonamide derivatives, which are frequently used in medicinal chemistry as bioisosteres for carboxylic acids. nih.gov The reaction can be carried out using various acylating agents, such as acid chlorides or anhydrides. A highly effective method involves the use of N-acylbenzotriazoles in the presence of a strong base like NaH, which produces N-acylsulfonamides in high yields. researchgate.net N-acylated sulfonamides have been investigated as potential prodrugs for parent sulfonamide compounds. nih.gov
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | 1. NaH or K₂CO₃, dry DMF 2. Alkyl halide (e.g., R-Br, R-I) | N-Alkyl Sulfonamide | researchgate.net |
| N-Acylation | 1. NaH, THF 2. N-Acylbenzotriazole (RCOBt) | N-Acyl Sulfonamide | researchgate.net |
| N-Acylation | Carboxylic acid chloride (RCOCl) or anhydride ((RCO)₂O), P₂O₅/SiO₂ | N-Acyl Sulfonamide | researchgate.net |
Proton Exchange Dynamics
The proton on the sulfonamide nitrogen (N-H) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl (SO₂) group. The acidity of this proton is further influenced by the electronic nature of the groups attached to both the sulfur and nitrogen atoms. In this compound, the 4-fluorophenyl group also exerts an electron-withdrawing inductive effect, which is expected to increase the acidity of the N-H proton compared to a non-fluorinated analogue.
This acidity facilitates proton exchange with other labile protons in the environment, a dynamic process that can be observed using techniques like nuclear magnetic resonance (NMR) spectroscopy. When dissolved in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), the sulfonamide proton will exchange with deuterium atoms, leading to a broadening or disappearance of its signal in the ¹H NMR spectrum. The rate of this exchange provides insight into the proton's lability and the electronic environment of the sulfonamide moiety.
Transformations of the Piperidine (B6355638) Ring System in this compound
The piperidine ring is a saturated heterocycle and generally less reactive than its aromatic counterpart, pyridine. ijnrd.org Transformations typically involve functionalization at the carbon atoms, which is often achieved through multi-step synthetic sequences rather than direct substitution on the pre-formed ring.
Substitutions on the Piperidine Carbon Atoms
Direct C-H functionalization of the piperidine ring in this compound is challenging due to the low reactivity of the sp³-hybridized C-H bonds. Therefore, the synthesis of derivatives with substituents on the piperidine ring is most commonly accomplished by using a pre-functionalized piperidine starting material. nih.gov For instance, piperidine-4-carboxylic acid or its derivatives can be used as precursors. The carboxylic acid group can be converted to an amide, and then the piperidine nitrogen can be reacted with 4-fluorophenylsulfamoyl chloride to form the desired sulfonamide. This strategy allows for the introduction of a wide variety of substituents at the C4 position of the piperidine ring. vulcanchem.comresearchgate.net
| Piperidine Starting Material | Key Transformation Step | Resulting Moiety on Piperidine Ring | Reference |
|---|---|---|---|
| N-Boc-piperidine-3-carboxylic acid | Amide coupling, Boc deprotection, Sulfonylation | Substituted carboxamide at C3 | researchgate.net |
| Piperidine-4-carboxylic acid | Amide coupling, N-arylation/sulfonylation | Substituted carboxamide at C4 | vulcanchem.com |
| Halogenated secondary amides | Amide activation, reduction, intramolecular cyclization | Forms substituted piperidine ring | mdpi.com |
Ring-Opening and Ring-Expansion Studies
Literature specifically detailing ring-opening or ring-expansion reactions for this compound is limited. Generally, the piperidine ring is stable. However, classical reactions for N-heterocycle ring-opening, such as the von Braun reaction (using cyanogen bromide) or Hofmann elimination, could theoretically be applied, but their success would depend on the specific reaction conditions and the influence of the sulfonamide group. Such transformations would cleave the C-N bonds within the piperidine ring, leading to acyclic products. Ring-expansion studies, which would convert the six-membered piperidine ring into a larger ring system like a diazepane, are not commonly reported for this class of compounds.
Reactivity of the Fluorophenyl Group in this compound
The reactivity of the 4-fluorophenyl group is governed by the directing and activating/deactivating effects of its substituents: the fluorine atom and the piperidine-1-sulfonamide group.
A more plausible reaction pathway is nucleophilic aromatic substitution (SNAr), where the fluorine atom acts as a leaving group. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The piperidine-1-sulfonamide group is electron-withdrawing, which could facilitate the displacement of the fluoride ion by a strong nucleophile (e.g., an alkoxide or an amine) under forcing conditions (high temperature and pressure). This would result in the substitution of the fluorine atom with the incoming nucleophile.
Electrophilic Aromatic Substitution Studies
The 4-fluorophenyl group of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the substituents on the aromatic ring: the fluorine atom and the sulfonamide group. Fluorine is an ortho-, para-directing deactivator, while the sulfonamide group, being electron-withdrawing, is a meta-directing deactivator. The interplay of these directing effects influences the position of substitution.
Nitration and Halogenation:
In the case of nitration or halogenation, the incoming electrophile will preferentially substitute at the positions ortho to the fluorine atom (and meta to the sulfonamide group). This is because the ortho-, para-directing effect of the fluorine atom is generally more influential than the meta-directing effect of the sulfonamide group. The deactivating nature of both substituents, however, may necessitate forcing reaction conditions to achieve significant conversion.
For instance, bromination of the aromatic ring would be expected to yield primarily N-(3-bromo-4-fluorophenyl)piperidine-1-sulfonamide. The reaction conditions would typically involve a bromine source, such as N-bromosuccinimide (NBS), and a catalyst. nih.gov
| Reaction | Reagents | Major Product | Predicted Regioselectivity |
| Bromination | Br₂, FeBr₃ or NBS | N-(3-bromo-4-fluorophenyl)piperidine-1-sulfonamide | Ortho to Fluorine |
| Nitration | HNO₃, H₂SO₄ | N-(4-fluoro-3-nitrophenyl)piperidine-1-sulfonamide | Ortho to Fluorine |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful tool for the modification of this compound, particularly after the introduction of a halo-substituent onto the aromatic ring. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling:
Following the bromination of the parent compound to yield N-(3-bromo-4-fluorophenyl)piperidine-1-sulfonamide, a Suzuki coupling reaction can be employed to introduce a variety of aryl or vinyl groups. nih.govrsc.orgmdpi.comdocumentsdelivered.com This reaction typically utilizes a palladium catalyst, a base, and an organoboron reagent.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is another valuable transformation for halo-substituted derivatives of this compound. wikipedia.orgresearchgate.netnih.govresearchgate.netnih.gov This palladium-catalyzed reaction allows for the coupling of an amine with the aryl bromide, forming a new C-N bond and introducing diverse amino substituents.
Sonogashira Coupling:
If an iodo-substituted analog, such as N-(4-fluoro-3-iodophenyl)piperidine-1-sulfonamide, is prepared, a Sonogashira coupling can be performed. organic-chemistry.orglibretexts.orgnih.govnih.govrsc.org This reaction, catalyzed by palladium and copper, facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki | N-(3-bromo-4-fluorophenyl)piperidine-1-sulfonamide | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |
| Buchwald-Hartwig | N-(3-bromo-4-fluorophenyl)piperidine-1-sulfonamide | Primary or secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | Diaryl amine derivative |
| Sonogashira | N-(4-fluoro-3-iodophenyl)piperidine-1-sulfonamide | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne derivative |
Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration of this compound
Systematic derivatization of this compound is crucial for exploring its structure-activity relationships (SAR). Modifications can be targeted at three primary regions of the molecule: the 4-fluorophenyl ring, the piperidine ring, and the sulfonamide linker.
Modifications of the 4-Fluorophenyl Ring:
As discussed in the previous sections, electrophilic aromatic substitution and metal-catalyzed coupling reactions provide avenues for introducing a wide array of substituents onto the aromatic ring. The electronic nature and steric bulk of these substituents can be systematically varied to probe their impact on biological activity. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule.
Modifications of the Piperidine Ring:
Modifications of the Sulfonamide Linker:
While the sulfonamide linker itself is generally stable, its N-H proton can potentially be substituted, although this is less common in SAR studies compared to modifications of the aryl and piperidine rings. The primary role of the sulfonamide is often as a key hydrogen bond donor and acceptor, and its geometry is relatively fixed.
| Molecular Region | Derivatization Strategy | Examples of Introduced Groups | Potential Impact on SAR |
| 4-Fluorophenyl Ring | Electrophilic Substitution/Metal-Catalyzed Coupling | -NO₂, -Br, -CN, -Aryl, -Alkyl, -NHR | Modulation of electronic properties, steric interactions, and lipophilicity |
| Piperidine Ring | Use of substituted piperidine starting materials | -CH₃, -OH, -CO₂R, -CONR₂ | Alteration of conformation, introduction of new binding interactions |
| Sulfonamide Linker | N-Alkylation (less common) | -CH₃, -CH₂Ph | Alteration of hydrogen bonding capacity and steric profile |
Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Piperidine 1 Sulfonamide Analogues
Design Principles for N-(4-fluorophenyl)piperidine-1-sulfonamide Analogue Libraries
The design of analogue libraries for this scaffold is guided by principles of combinatorial chemistry and rational drug design. The primary goal is to systematically explore the chemical space around the lead compound to identify key structural determinants for activity. A typical library design involves diversifying the three main components of the molecule.
Fluorophenyl Ring Modification: This involves altering the substitution pattern on the aromatic ring. Key modifications include changing the position of the fluorine atom (e.g., to the 2- or 3-position), introducing additional substituents (e.g., methyl, methoxy, chloro groups), or replacing the phenyl ring with other aromatic or heteroaromatic systems.
Piperidine (B6355638) Ring Substitution: The piperidine ring offers multiple positions for substitution. Small alkyl or functional groups can be introduced to probe steric and electronic requirements within the binding pocket. This exploration helps in understanding the conformational preferences of the ring that are optimal for binding.
Sulfonamide Linker Variation: The sulfonamide linkage can be modified to alter its hydrogen bonding capacity and geometry. This includes N-alkylation of the sulfonamide nitrogen or replacing the sulfonamide group with bioisosteric equivalents like amides or reversed sulfonamides.
These systematic modifications allow for a comprehensive evaluation of the chemical space and the development of a robust SAR.
Impact of Fluorine Substitution on Molecular Recognition
The fluorine atom at the 4-position of the phenyl ring plays a significant role in molecular recognition. Its high electronegativity and ability to form hydrogen bonds and other non-covalent interactions can be critical for binding affinity.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the analogues.
Binding Interactions: The fluorine atom can act as a hydrogen bond acceptor. The impact of its position is a key area of investigation. Moving the fluorine to the ortho or meta positions can drastically alter the binding mode and affinity by changing the orientation of the phenyl ring within the binding site. Replacing fluorine with other halogens (Cl, Br) or a methyl group allows for probing the relative importance of steric bulk versus electronics at this position.
| Modification on Phenyl Ring | Rationale for Analogue Design | Hypothesized Impact on Activity |
| Move F from 4- to 2-position | Probe steric tolerance and H-bond geometry | May decrease activity due to steric clash or loss of key interaction |
| Replace 4-F with 4-Cl | Evaluate effect of larger halogen, altered electronics | Activity may be retained or slightly reduced |
| Replace 4-F with 4-CH3 | Assess importance of electronegativity vs. lipophilicity | Likely to decrease activity if H-bonding is critical |
| Add 2-Cl to 4-F-phenyl | Explore additional binding pockets and electronic effects | Potentially increased or decreased activity depending on target topology |
Role of the Piperidine Ring Conformation and Substitution Patterns on Binding Interactions
The piperidine ring is a versatile scaffold in medicinal chemistry, largely due to its conformational flexibility and the potential for stereochemically defined substitution. researchgate.netijnrd.org It typically adopts a low-energy chair conformation, which positions its substituents in either axial or equatorial orientations.
| Piperidine Ring Modification | Rationale for Analogue Design | Hypothesized Impact on Activity |
| Add 3-methyl group | Introduce steric bulk, probe conformational preference | Activity may increase if it induces a favorable conformation |
| Add 4-hydroxyl group | Introduce a hydrogen bonding group | May increase affinity if an H-bond donor/acceptor is nearby in the target |
| Replace piperidine with pyrrolidine | Alter ring size and geometry | Likely to significantly decrease activity due to altered vector projections |
| Replace piperidine with azepane | Alter ring size and geometry | Likely to significantly decrease activity due to altered vector projections |
Influence of Sulfonamide Linkage Modifications on Molecular Interactions
The sulfonamide group is a key functional moiety, acting as a rigid linker and a potent hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens). Its geometry and electronic properties are central to its interaction with target proteins. Modifications to this linker can have profound effects on binding affinity.
Bioisosteric replacement is a common strategy. For instance, replacing the sulfonamide with a carboxamide (-CO-NH-) would alter the bond angles and hydrogen bonding capabilities. A carboxamide has a planar geometry, unlike the tetrahedral geometry of the sulfonamide sulfur, which would change the spatial orientation of the phenyl ring relative to the piperidine. Another potential modification is the "reversed sulfonamide" (-NH-SO2-), which would alter the vector of the hydrogen bond donating and accepting groups. Such changes are used to fine-tune the interactions within the binding pocket and can sometimes lead to improved selectivity or potency.
Pharmacophore Elucidation Based on this compound Scaffold (Theoretical and In Vitro)
A pharmacophore model for this scaffold identifies the essential structural features required for biological activity. Based on the core structure, a hypothetical pharmacophore can be proposed, which would then be refined through the synthesis and in vitro testing of designed analogues. nih.gov
The key pharmacophoric features are likely to include:
An aromatic/hydrophobic center: The 4-fluorophenyl ring.
A hydrogen bond acceptor: The fluorine atom and the two sulfonyl oxygen atoms.
A hydrogen bond donor: The sulfonamide N-H group.
A hydrophobic/aliphatic region: The piperidine ring, which also acts as a scaffold to correctly position the other features.
Theoretical pharmacophore models can be generated using computational software by aligning a set of active analogues and identifying common chemical features. These models are invaluable for virtual screening of compound databases to identify novel hits with different chemical backbones but the same essential pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby guiding further optimization efforts.
To build a QSAR model, a library of analogues would be synthesized and their biological activities (e.g., IC50 values) determined. nih.gov For each analogue, a set of molecular descriptors would be calculated, including:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic descriptors: Partial charges, dipole moment, electronegativity. nih.gov
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Describing molecular shape and branching.
Using statistical techniques like multiple linear regression (MLR), a QSAR equation is derived that correlates a combination of these descriptors with the observed biological activity. nih.gov Such models can highlight which properties are most important for activity. For example, a QSAR study might reveal that high lipophilicity and the presence of an electronegative atom on the phenyl ring are positively correlated with activity, providing clear guidance for the design of the next generation of compounds. nih.govnih.gov
| Compound Analogue | LogP (Calculated) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Hypothetical Activity (IC50, µM) |
| This compound | 2.1 | 258.3 | 1 | 3 | 10.5 |
| N-(4-chlorophenyl)piperidine-1-sulfonamide | 2.6 | 274.8 | 1 | 3 | 12.2 |
| N-(4-methylphenyl)piperidine-1-sulfonamide | 2.5 | 254.4 | 1 | 3 | 25.1 |
| N-(3,4-difluorophenyl)piperidine-1-sulfonamide | 2.2 | 276.3 | 1 | 4 | 8.7 |
Molecular Interaction and in Vitro Mechanistic Studies of N 4 Fluorophenyl Piperidine 1 Sulfonamide
Identification of Biological Targets Interacting with N-(4-fluorophenyl)piperidine-1-sulfonamide (In Vitro)
The initial step in understanding the pharmacological potential of a compound like this compound involves identifying its biological targets. This is typically achieved through a series of in vitro assays.
Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes. These studies utilize purified enzymes or cell-free systems to measure the compound's effect on enzyme kinetics.
As of the latest available information, no studies have been published that investigate the inhibitory effects of this compound on any specific enzymes. Consequently, there is no data to present regarding its potential as an enzyme inhibitor.
Table 1: Hypothetical Enzyme Inhibition Data for this compound No publicly available data.
This table is a placeholder to illustrate how data would be presented if available.
| Enzyme Target | Assay Type | IC₅₀ (µM) | Inhibition Type | Source |
| Not Determined | Not Determined | Not Determined | Not Determined | N/A |
Receptor binding assays are employed to determine the affinity of a compound for various receptors. These experiments typically use cell membrane preparations rich in the target receptor or purified receptor proteins.
There are currently no published reports detailing the results of receptor binding assays for this compound. Therefore, its receptor binding profile and selectivity are unknown.
Table 2: Illustrative Receptor Binding Affinity for this compound No publicly available data.
This table is a placeholder to illustrate how data would be presented if available.
| Receptor Target | Ligand | Kᵢ (nM) | Bmax (fmol/mg protein) | Source |
| Not Determined | Not Determined | Not Determined | Not Determined | N/A |
Some compounds can exert their effects by modulating protein-protein interactions (PPIs), either by inhibiting or stabilizing them. Cell-free systems are often used to screen for such activity.
The scientific literature contains no studies on the potential for this compound to modulate any protein-protein interactions.
Mechanistic Characterization of this compound Actions at the Molecular Level
Once a biological target is identified, further in vitro studies are conducted to characterize the precise molecular mechanism of action.
Understanding the binding kinetics (association and dissociation rates) and thermodynamics (the forces driving the binding) provides deeper insight into the compound-target interaction.
As no specific biological targets for this compound have been identified, no studies on its binding kinetics or thermodynamics have been performed.
Table 3: Example of Binding Kinetics and Thermodynamic Parameters for this compound No publicly available data.
This table is a placeholder to illustrate how data would be presented if available.
| Target | kₐ (M⁻¹s⁻¹) | kₒբբ (s⁻¹) | Kₐ (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Not Determined | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, thereby altering the target's activity.
There is no evidence in the published literature to suggest that this compound acts as an allosteric modulator on any biological target.
Covalent vs. Non-Covalent Interactions
The interaction of small molecules with their biological targets can be broadly categorized into two types: covalent and non-covalent. Non-covalent interactions are typically reversible and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov In contrast, covalent interactions involve the formation of a stable chemical bond between the drug and its target, often leading to irreversible inhibition.
For sulfonamide-based compounds, including this compound, non-covalent interactions are the predominant mechanism of action. nih.gov Sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate (B1496061) synthase (DHPS) in bacteria and carbonic anhydrases in mammals. nih.govnih.gov This competitive inhibition is achieved through the formation of non-covalent interactions with the active site of the enzyme, mimicking the natural substrate. nih.govnih.gov Molecular docking studies of various sulfonamide derivatives have elucidated the key non-covalent interactions responsible for their biological activity. These interactions often involve hydrogen bonding between the sulfonamide group and amino acid residues in the enzyme's active site, as well as hydrophobic interactions with other parts of the molecule. nih.govnih.gov
While less common, some drugs are designed to form covalent bonds with their targets. This can lead to a more prolonged and potent effect. However, there is currently no evidence in the scientific literature to suggest that this compound or closely related piperidine (B6355638) sulfonamides act via covalent modification of their biological targets. The existing research points towards a mechanism based on reversible, non-covalent binding. nih.govnih.gov
Table 1: Comparison of Covalent and Non-Covalent Interactions
| Feature | Covalent Interactions | Non-Covalent Interactions |
| Nature of Bond | Sharing of electrons, strong and stable | Electrostatic forces, weaker and transient |
| Reversibility | Generally irreversible | Generally reversible |
| Examples | Disulfide bonds, amide bonds | Hydrogen bonds, ionic bonds, hydrophobic interactions, van der Waals forces |
| Typical Role in Drug Action | Irreversible inhibition of enzymes | Reversible binding to receptors and enzymes |
Cellular Pathway Modulation by this compound (In Vitro)
The biological effects of a compound are a result of its interaction with and modulation of various cellular pathways. For this compound and related compounds, in vitro studies using cell culture models have begun to shed light on their impact on gene expression, protein phosphorylation, and intracellular signaling networks.
Gene Expression Alterations (Cell Culture Models)
The binding of a drug to its target can trigger a cascade of events that ultimately leads to changes in gene expression. While specific gene expression data for this compound is not yet available, studies on other antitumor sulfonamides have demonstrated their ability to alter the transcriptional landscape of cancer cells. nih.gov For instance, microarray analysis of cancer cell lines treated with different sulfonamide compounds has revealed distinct gene expression profiles associated with their mechanism of action. nih.gov
One class of sulfonamides has been shown to induce genes involved in the mitotic spindle checkpoint, consistent with their role as antimitotic agents that disrupt tubulin polymerization. nih.gov Another class of sulfonamides has been found to affect the expression of genes involved in cell cycle regulation, leading to G1 and/or G2 phase arrest. nih.gov It is plausible that this compound, depending on its specific cellular target, could also modulate the expression of genes involved in cell cycle control, apoptosis, or other critical cellular processes. Further research, such as RNA sequencing of cells treated with this compound, is needed to elucidate its specific effects on gene expression.
Protein Phosphorylation Cascades (Cell Culture Models)
Protein phosphorylation is a key mechanism for regulating protein function and signal transduction. Many signaling pathways rely on a cascade of phosphorylation events, where one kinase phosphorylates and activates another. The inhibition of a key kinase in such a cascade can have profound effects on cellular function.
While direct evidence for the effect of this compound on specific phosphorylation cascades is limited, the broader class of sulfonamide derivatives has been shown to inhibit various protein kinases. nih.govnih.gov For example, certain sulfonamide-containing compounds have been developed as potent inhibitors of Akt, a key kinase in the PI3K/Akt signaling pathway that is often dysregulated in cancer. nih.gov Inhibition of Akt by these compounds leads to a decrease in the phosphorylation of its downstream targets, ultimately affecting cell survival and proliferation. nih.gov
Given the structural similarities, it is conceivable that this compound could also modulate the activity of certain protein kinases, thereby impacting downstream phosphorylation events. Investigating the phosphorylation status of key signaling proteins in cells treated with this compound would be a critical step in understanding its mechanism of action.
Intracellular Signaling Network Perturbations
The interconnected nature of cellular signaling pathways means that the modulation of one component can have far-reaching effects on the entire network. The perturbation of these networks by small molecules is the basis for their therapeutic effects.
Derivatives of piperidine have been shown to interact with various components of intracellular signaling networks. For example, certain piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in the cellular response to low oxygen levels. nih.gov Activation of the HIF-1 pathway can, in turn, affect the expression of genes involved in angiogenesis, metabolism, and cell survival. nih.gov
Other studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases, which are involved in regulating intracellular pH. nih.gov By inhibiting these enzymes, such compounds can disrupt pH homeostasis and affect the activity of pH-sensitive proteins and signaling pathways. nih.gov The potential for this compound to perturb these or other signaling networks warrants further investigation to fully understand its cellular effects.
Table 2: Potential Cellular Pathways Modulated by Piperidine Sulfonamide Derivatives
| Cellular Pathway | Potential Effect | Example from Related Compounds |
| Cell Cycle Regulation | G1 and/or G2 phase arrest | Antitumor sulfonamides have been shown to cause accumulation of cells in G1 and/or G2 phases. nih.gov |
| PI3K/Akt Signaling | Inhibition of cell survival and proliferation | Sulfonamide-based inhibitors of Akt reduce phosphorylation of downstream targets. nih.gov |
| HIF-1 Signaling | Activation of hypoxia response | N-(piperidin-4-yl)benzamide derivatives activate HIF-1α protein expression. nih.gov |
| Intracellular pH Regulation | Disruption of pH homeostasis | Sulfonamide inhibitors of carbonic anhydrase can alter intracellular pH. nih.gov |
Computational and Theoretical Chemistry of N 4 Fluorophenyl Piperidine 1 Sulfonamide
Molecular Docking and Ligand-Target Interaction Prediction for N-(4-fluorophenyl)piperidine-1-sulfonamide
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this methodology can elucidate its potential as a ligand for various biological targets. Docking simulations investigate how the molecule might fit into the binding site of a protein, predicting its binding affinity and interaction modes.
The process involves preparing a 3D structure of the ligand and the target protein. Computational algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field. These scores, often expressed as binding energies (in kcal/mol), estimate the stability of the ligand-protein complex.
For sulfonamide-containing compounds, common targets for docking studies include enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2). nih.govnih.gov The piperidine (B6355638) moiety, on the other hand, is a well-known scaffold in ligands for targets such as the sigma receptors (S1R and S2R) and the dopamine transporter (DAT). nih.govnih.gov Docking studies of this compound against such targets would reveal key interactions, such as hydrogen bonds formed by the sulfonamide group's oxygen atoms and hydrophobic interactions involving the fluorophenyl and piperidine rings. nih.gov The results can guide the design of more potent and selective inhibitors. nih.govsemanticscholar.org
Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interactions |
|---|---|---|---|
| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |
| Sigma-1 Receptor (S1R) | -8.5 | Tyr103, Glu172, Tyr206 | Hydrophobic, Pi-Pi Stacking |
| COX-2 | -8.1 | His90, Arg513, Gln192 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Stability of this compound
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by docking and to analyze the conformational flexibility of this compound itself.
Following a molecular docking study, the most promising ligand-protein complex is subjected to an MD simulation, typically lasting for nanoseconds to microseconds. The simulation reveals how the ligand and protein interact and adjust their conformations in a more realistic, solvated environment. Key metrics such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the complex. A stable complex will show minimal deviation from its initial docked pose over the simulation time. nih.govnih.gov
MD simulations are also crucial for understanding the conformational landscape of the molecule in solution. For this compound, this includes the chair-boat interconversion of the piperidine ring and the rotation around the S-N and N-C bonds. These simulations can reveal the most populated conformations and the energy barriers between them, providing insights that are critical for understanding its biological activity. rsc.org
Quantum Chemical Calculations (DFT, Ab Initio) on this compound
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of molecules from first principles. These methods provide highly accurate information about molecular structure, energy, and other properties. doaj.orgsemanticscholar.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for a comprehensive theoretical characterization. nih.govnih.gov
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
From these orbital energies, global reactivity descriptors can be calculated to predict the chemical behavior of this compound. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. doaj.org
Table 2: Calculated Quantum Chemical Properties for this compound
| Parameter | Calculated Value (Hypothetical) | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Electron donating ability |
| ELUMO | -1.2 eV | Electron accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Molecular polarity |
Conformational Energetics and Tautomerism
The three-dimensional structure of this compound is critical to its function. The piperidine ring typically adopts a chair conformation. A key conformational question for fluorinated piperidines is the preference for the fluorine substituent to be in an axial or equatorial position. Computational studies on similar molecules show that this preference is a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.govresearchgate.net DFT calculations can precisely quantify the energy difference between these conformers in both the gas phase and in different solvents, predicting the most stable arrangement. nih.gov
Tautomerism is another important aspect. Sulfonamides can potentially exist in equilibrium with a sulfonimide tautomer. Theoretical calculations can determine the relative energies of these tautomeric forms. Studies on related sulfonamides have shown that while both tautomers can co-exist, the sulfonamide form is typically more stable, though the equilibrium can be influenced by solvent polarity. nih.gov
Spectroscopic Property Prediction
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimentally obtained data. For this compound, methods like DFT can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov The calculated vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis) often show good agreement with experimental results, aiding in the structural confirmation of the synthesized compound. nih.gov
Table 3: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
|---|---|---|
| IR Stretch (S=O) | 1345, 1160 cm-1 | 1342, 1158 cm-1 |
| 1H NMR (δ, ppm, -SO2-N-CH-) | 3.65 ppm | 3.62 ppm |
| 13C NMR (δ, ppm, C-F) | 160.5 ppm | 160.1 ppm |
| UV-Vis λmax | 275 nm | 278 nm |
Cheminformatics and Virtual Screening Applications for this compound Analogues
Cheminformatics and virtual screening are indispensable tools for exploring chemical space and identifying new lead compounds. This compound can serve as a scaffold for the design of new analogues with potentially enhanced biological activity or improved physicochemical properties.
Using cheminformatics tools, large virtual libraries of analogues can be generated by systematically modifying different parts of the parent molecule, such as the substituents on the phenyl ring or the piperidine ring. These libraries can then be subjected to virtual screening campaigns. mdpi.com
Structure-based virtual screening would involve docking the entire library of analogues against a specific protein target to identify compounds with the best predicted binding affinities. mdpi.com Ligand-based virtual screening, on the other hand, uses the known structure of this compound to build a pharmacophore model, which defines the essential 3D arrangement of features required for activity. This model is then used to search databases for other molecules that match these features. fip.org These approaches accelerate the discovery of novel and potent molecules for therapeutic applications.
Lack of Specific Research Hinders De Novo Design Exploration of this compound Scaffold
De novo drug design, a computational methodology that aims to build novel molecular structures from the ground up, relies on an iterative process of generating and evaluating new chemical entities with desired pharmacological properties. This process often begins with a known molecular scaffold or fragment that has demonstrated some level of biological activity or desirable structural characteristics. The this compound scaffold, with its combination of a flexible piperidine ring, a sulfonamide linker, and a substituted aromatic ring, presents a theoretically promising starting point for such computational exploration.
In principle, several de novo design strategies could be applied to this scaffold:
Fragment-Based Growing: This approach would utilize the this compound core as a central fragment. Computational algorithms could then "grow" new functional groups from various attachment points on the piperidine or phenyl rings. The aim would be to extend the molecule into unexplored regions of a target's binding pocket, thereby enhancing affinity and selectivity.
Fragment Linking: If other small molecule fragments are known to bind to adjacent sites on a biological target, computational methods could be employed to design appropriate linkers to connect them to the this compound scaffold. This can lead to the creation of larger, more potent molecules.
Scaffold Hopping: This strategy involves replacing the core piperidine-sulfonamide framework with other structurally diverse but functionally similar chemical groups. The goal is to identify novel intellectual property, improve pharmacokinetic properties, or overcome existing liabilities while retaining the key binding interactions of the original scaffold.
However, the successful application of these strategies is contingent on the availability of foundational data, such as the crystal structure of the scaffold bound to a biological target or a well-defined pharmacophore model derived from a series of active analogues. The current body of scientific literature does not appear to contain such specific information for this compound.
While numerous studies have explored the computational design of various sulfonamide-containing compounds and piperidine derivatives independently, the specific combination represented by this compound has not been a focal point of published de novo design research. The absence of such studies limits the ability to provide a detailed and data-driven account of its application in this area of computational and theoretical chemistry. Future research in this area would be necessary to unlock the potential of the this compound scaffold in the rational design of novel therapeutics.
Analytical Methodologies for N 4 Fluorophenyl Piperidine 1 Sulfonamide in Research
Spectroscopic Characterization Techniques for N-(4-fluorophenyl)piperidine-1-sulfonamide
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides unique information about the compound's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the protons on the 4-fluorophenyl ring and the piperidine (B6355638) ring. The aromatic protons typically appear as a complex multiplet or as two distinct doublet of doublets due to coupling with the fluorine atom and adjacent protons. The piperidine protons would appear in the upfield aliphatic region, likely as overlapping multiplets corresponding to the axial and equatorial protons at the C2/C6, C3/C5, and C4 positions.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the six carbons of the fluorophenyl ring and the three unique carbon environments of the piperidine ring (C2/C6, C3/C5, and C4). The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.
Predicted NMR chemical shifts are based on the analysis of similar structural motifs, such as N-phenyl-substituted benzenesulfonamides and 4-substituted piperidines. researchgate.netresearchgate.netchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidine C2-H, C6-H | ~3.4 - 3.6 | ~48 - 52 |
| Piperidine C3-H, C5-H | ~1.6 - 1.8 | ~24 - 28 |
| Piperidine C4-H | ~1.5 - 1.7 | ~22 - 26 |
| Aromatic C-H (ortho to F) | ~7.0 - 7.2 | ~115 - 117 (d, ²JCF) |
| Aromatic C-H (ortho to NH) | ~7.1 - 7.3 | ~120 - 124 (d, ³JCF) |
| Aromatic C-F | - | ~158 - 162 (d, ¹JCF) |
| Aromatic C-N | - | ~135 - 139 |
d = doublet, J = coupling constant
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the confirmation of the molecular formula.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion. The fragmentation pattern would likely involve the cleavage of the relatively weak S-N bonds, leading to characteristic fragment ions corresponding to the piperidine-1-sulfonyl moiety and the 4-fluoroaniline (B128567) cation.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 259.09 | Protonated molecular ion |
| [C₅H₁₀NSO₂]⁺ | 148.05 | Piperidine-1-sulfonyl cation |
| [C₆H₆FN]⁺ | 111.05 | 4-fluoroaniline cation |
| [C₅H₁₀N]⁺ | 84.08 | Piperidinyl cation |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonamide group. researchgate.netnih.gov These include asymmetric and symmetric stretching vibrations of the S=O bonds. Other key absorbances would include C-F stretching, aromatic C=C stretching, and C-H stretching from both the aromatic and aliphatic portions of the molecule. nist.govnist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | 1330 - 1370 |
| S=O | Symmetric Stretch | 1140 - 1180 |
| S-N | Stretch | 890 - 950 |
| C-F | Stretch | 1100 - 1250 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2950 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 4-fluorophenyl group. The spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), would be expected to show absorption maxima (λmax) in the UV region, corresponding to π→π* transitions of the aromatic ring. researchgate.netresearchgate.net
When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of its structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. scispace.com For sulfonamide derivatives, this technique confirms the tetrahedral geometry around the sulfur atom. biointerfaceresearch.comresearchgate.net
Analysis of the crystal structure of similar sulfonamides reveals that the packing is often dominated by intermolecular hydrogen bonds, typically involving the sulfonamide oxygen atoms as acceptors. nih.gov The piperidine ring is expected to adopt a stable chair conformation. The data obtained would provide precise measurements of the key structural parameters.
Table 4: Typical Bond Lengths in Sulfonamide-Containing Crystal Structures Data derived from crystallographic reports of similar compounds. scispace.comresearchgate.net
| Bond | Typical Length (Å) |
| S=O | 1.42 - 1.45 |
| S-N (sulfonamide) | 1.61 - 1.64 |
| S-C (piperidine) | N/A (S-N bond) |
| N-C (aromatic) | 1.41 - 1.44 |
| C-F | 1.34 - 1.37 |
Chromatographic Separation and Purity Assessment of this compound
Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or impurities, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.
The development of a robust HPLC method involves optimizing several parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, providing good retention for moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a modifier) and an organic solvent (typically acetonitrile or methanol) is employed. The modifier, such as 0.1% formic acid or acetic acid, is used to control the ionization state of the analyte and ensure sharp, symmetrical peaks. nih.gov
Detection: A UV detector is used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
Flow Rate and Temperature: These are adjusted to achieve optimal separation efficiency and run time.
Method validation would be performed to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researcher.liferesearchgate.net
Table 5: Example Starting Conditions for HPLC Method Development
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~240 nm (or determined λmax) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method Development
The development of a robust Gas Chromatography (GC) method is fundamental for the quantitative analysis and purity assessment of this compound, particularly for identifying volatile impurities or degradation products. A typical method development involves coupling the gas chromatograph to a mass spectrometer (GC-MS) to provide both retention time and mass-to-charge ratio data, ensuring high specificity and sensitivity.
The process begins with the selection of an appropriate capillary column. A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for sulfonamide analysis. Method optimization then focuses on the inlet temperature, carrier gas flow rate, and the oven temperature program. The inlet temperature must be high enough to ensure rapid and complete volatilization of the compound without causing thermal degradation. The temperature program is carefully ramped to achieve optimal separation between the analyte and any potential impurities.
Detailed research findings indicate that for sulfonamides, a splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the detector. The mass spectrometer is typically operated in electron ionization (EI) mode, with Selected Ion Monitoring (SIM) used for quantitative studies to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of this compound.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| GC System | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan |
Chiral Chromatography for Enantiomeric Purity
For sulfonamides that possess a stereogenic center, the assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC), is the definitive technique for separating and quantifying enantiomers.
The development of a chiral separation method for this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds, including sulfonamides. The choice of mobile phase, typically a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. The separation is influenced by the differential interactions between the enantiomers and the chiral environment of the stationary phase.
Detection is usually accomplished with a UV detector, set to a wavelength where the compound exhibits maximum absorbance. The ratio of the peak areas for the two enantiomers provides a precise measure of the enantiomeric excess (e.e.).
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Value/Condition |
|---|---|
| HPLC System | Shimadzu LC-20AD or equivalent |
| Chiral Column | Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Advanced Microscopic Techniques for Studying this compound Interactions
Advanced microscopic techniques are invaluable for visualizing the interactions of this compound at the cellular and subcellular levels. These methods provide spatial information that is complementary to the quantitative data obtained from chromatographic techniques.
Fluorescence Microscopy: This technique can be employed to study the cellular uptake and distribution of the compound. By tagging this compound with a fluorescent probe, or by using fluorescently labeled cellular components, researchers can observe the compound's localization within cells in real-time. For instance, studies on other sulfonamides have used fluorescence microscopy to monitor their effects on endocytic pathways by tracking the internalization of fluorescently labeled proteins like transferrin. nih.gov This approach can reveal if the compound accumulates in specific organelles, such as endosomes or lysosomes, providing insights into its mechanism of action. nih.gov
Scanning Electron Microscopy (SEM): SEM is a powerful tool for characterizing the morphology of this compound in its solid state or when it interacts with surfaces or materials. SEM provides high-resolution images of surface topography. For example, in research involving sulfonamide-functionalized polymers, SEM has been used to reveal the hierarchical architecture of the material, from macroporous aggregates to nanoscale surface features. mdpi.com This type of analysis could be used to study the crystal habit of this compound or to visualize its binding and interaction with biological surfaces or synthetic membranes.
Future Research Directions and Unexplored Avenues for N 4 Fluorophenyl Piperidine 1 Sulfonamide
Development of Novel Synthetic Routes for N-(4-fluorophenyl)piperidine-1-sulfonamide
Traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be unstable and challenging to handle. ucl.ac.uk Future research should focus on developing more robust, efficient, and safer synthetic pathways to this compound and its derivatives.
Key areas for exploration include:
Stable Sulfonylating Agents: The use of stable alternatives to sulfonyl chlorides, such as pentafluorophenyl (PFP) sulfonate esters, could offer a significant improvement. ucl.ac.uk These reagents are more stable and can provide a reliable method for the synthesis of functionalized sulfonamides.
Novel Reagent-Based Synthesis: Investigating modern reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) could provide a direct and efficient route. acs.org This approach involves the sequential reaction of an organometallic reagent (like 4-fluorophenylmagnesium bromide) with the sulfinylamine reagent, followed by the addition of piperidine (B6355638).
Flow Chemistry: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions could open new avenues for constructing the C-N and S-N bonds within the molecule, offering alternative and potentially more versatile synthetic strategies.
A comparison of potential synthetic approaches is outlined below:
| Synthetic Approach | Key Reagents | Potential Advantages |
| Traditional Method | Piperidine, 4-fluorobenzenesulfonyl chloride | Well-established procedure |
| PFP Ester Method | Pentafluorophenyl 4-fluorobenzenesulfonate, Piperidine | Use of more stable sulfonylating agent ucl.ac.uk |
| Sulfinylamine Method | 4-fluorophenylmagnesium bromide, t-BuONSO, Piperidine | Potentially high efficiency and novel pathway acs.org |
| Catalytic Coupling | 4-fluorobenzenesulfonamide, Piperidine derivatives, Metal catalyst | High versatility and potential for library synthesis |
Exploration of this compound in New Biological Paradigms (In Vitro/Molecular)
The biological activity of this compound is largely inferred from the general properties of the sulfonamide class, such as potential antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aiontosight.ai Future in vitro and molecular studies should aim to systematically screen this compound against a diverse range of biological targets to uncover novel therapeutic applications.
Unexplored avenues for biological investigation include:
Carbonic Anhydrase Inhibition: As a sulfonamide, the compound is a prime candidate for evaluation as an inhibitor of various carbonic anhydrase (CA) isoforms. ontosight.ai CAs are implicated in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.
Antibacterial Activity: Inspired by recent findings on sulfonamide derivatives containing a piperidine moiety, this compound should be tested against various bacterial strains, particularly plant pathogens like Xanthomonas oryzae. nih.govmdpi.com Molecular studies could investigate its potential to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folic acid synthesis, or its ability to disrupt bacterial cell membranes. nih.gov
Ion Channel Modulation: Structurally related piperidine compounds have shown activity as T-type Ca(2+) channel blockers, which are targets for antihypertensive agents. nih.govnih.gov In vitro electrophysiology assays could be employed to determine if this compound modulates the activity of T-type calcium channels or other ion channels.
Anticancer Activity: The antiproliferative potential of the compound should be assessed against a panel of human cancer cell lines, such as gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) carcinomas, using assays like the MTT assay. nih.gov
| Potential Biological Target | Relevant In Vitro Assay | Therapeutic Area |
| Carbonic Anhydrases (CAs) | Enzyme inhibition assay | Glaucoma, Cancer ontosight.ai |
| Dihydropteroate Synthase (DHPS) | Recombinant enzyme assay, Bacterial growth inhibition | Antibacterial (Agrochemical) nih.gov |
| T-type Ca(2+) Channels | Patch-clamp electrophysiology | Hypertension nih.gov |
| Various Cancer Cell Lines | MTT or similar cell viability assays | Oncology nih.gov |
Integration of this compound Research with Artificial Intelligence and Machine Learning
Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by enabling rapid prediction of molecular properties and biological activities. nih.gov Integrating these computational tools into the research pipeline for this compound can significantly accelerate its development.
Potential applications of AI/ML include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. By training ML algorithms on datasets of similar sulfonamides, researchers can identify which structural modifications to the piperidine or fluorophenyl rings are likely to enhance potency against specific targets. nih.gov
Target Identification: AI-powered platforms can analyze the chemical structure of this compound and predict its most likely biological targets by comparing its molecular fingerprints (e.g., ECFPs) to those of compounds with known activities. nih.gov This can help prioritize experimental screening efforts.
Pharmacokinetic Prediction: ML models can predict key ADME (Absorption, Distribution, Metabolism, Excretion) properties based on the compound's structure. The presence of the lipophilic fluorophenyl group and the polar sulfonamide moiety influences these properties, and computational predictions can guide the design of analogs with improved drug-like characteristics. ontosight.ai
De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold, optimized for specific properties such as high target affinity and low predicted toxicity.
Challenges and Opportunities in this compound Research
The path forward for this compound research is characterized by both challenges to be overcome and significant opportunities for discovery.
Challenges:
Synthetic Complexity: Developing novel, efficient, and stereoselective synthetic routes for derivatives can be resource-intensive.
Lack of Specific Data: The primary challenge is the current scarcity of specific biological data for this exact compound, which hinders targeted research efforts.
Broad-Spectrum Activity: The tendency of sulfonamides to exhibit broad activity can be a double-edged sword, posing a challenge in achieving high selectivity for a single biological target and avoiding off-target effects.
Data Requirements for AI: The successful application of AI and ML is heavily dependent on the availability of large, high-quality datasets, which are currently lacking for this specific molecular scaffold. nih.gov
Opportunities:
Untapped Therapeutic Potential: The combination of three key pharmacophores (piperidine, sulfonamide, fluorophenyl) in one molecule offers a vast and unexplored chemical space with the potential to interact with a wide range of biological targets. ontosight.ainih.gov
Modernization of Synthesis: There is a clear opportunity to apply modern synthetic methods (e.g., flow chemistry, novel reagents) to create a library of derivatives efficiently and safely. ucl.ac.ukacs.org
Interdisciplinary Applications: The potential for activity as both a human therapeutic (e.g., anticancer, antihypertensive) and an agrochemical (bactericide) provides diverse avenues for research and development. nih.govnih.gov
Computational Acceleration: Leveraging AI and ML from the outset can de-risk and accelerate the discovery process by providing data-driven hypotheses for synthesis and biological testing, making the research more efficient and cost-effective. nih.gov
Q & A
Advanced Research Question
- HPLC-MS/MS : Use C18 columns (e.g., Zorbax Eclipse) with 0.1% formic acid in acetonitrile/water gradients. Monitor for hydrolytic cleavage (e.g., piperidine sulfonic acid, m/z 142.1) .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Common degradants include sulfonic acid derivatives and defluorinated byproducts.
- TGA/DSC : Thermal decomposition profiles (onset ~200°C) identify polymorphic transitions affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
